molecular formula C16H10FNO2 B5373579 8-quinolinyl 2-fluorobenzoate

8-quinolinyl 2-fluorobenzoate

Cat. No. B5373579
M. Wt: 267.25 g/mol
InChI Key: AARLUPJXIMXZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-quinolinyl 2-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as quinolin-8-yl 2-fluorobenzoate and has a molecular formula of C16H10FNO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of 8-quinolinyl 2-fluorobenzoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by inhibiting the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-quinolinyl 2-fluorobenzoate in lab experiments is its potency and specificity. This compound has been found to exhibit strong activity against cancer cells and may be useful in developing new cancer therapies. However, one of the main limitations of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 8-quinolinyl 2-fluorobenzoate. One area of research could be to further investigate the mechanism of action of this compound and to identify the specific enzymes that it targets. Another area of research could be to explore the potential use of this compound in combination with other anticancer drugs to enhance its potency and reduce toxicity. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and in clinical trials.

Synthesis Methods

The synthesis of 8-quinolinyl 2-fluorobenzoate can be achieved through several methods. One of the most common methods involves the reaction of quinoline-8-carboxylic acid with thionyl chloride to form quinoline-8-yl chloride. This intermediate product is then reacted with 2-fluorobenzoic acid to produce the final product, this compound.

Scientific Research Applications

8-quinolinyl 2-fluorobenzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

quinolin-8-yl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARLUPJXIMXZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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